Vardenafil N-oxide is a related substance (impurity) of Vardenafil, a drug used to treat erectile dysfunction. It is formed as a byproduct during the synthesis of Vardenafil hydrochloride trihydrate. [] While Vardenafil acts as a phosphodiesterase type 5 (PDE-5) inhibitor, the specific biological activity of Vardenafil N-oxide has not been extensively studied. [] This analysis focuses solely on the chemical aspects of Vardenafil N-oxide and excludes any information related to drug use, dosage, or side effects.
Vardenafil N-oxide is a significant compound derived from vardenafil, a well-known phosphodiesterase type 5 inhibitor used primarily in the treatment of erectile dysfunction. This compound is characterized by the presence of an N-oxide functional group, which alters its pharmacological properties compared to its parent compound.
Vardenafil N-oxide is typically generated as a metabolite during the metabolic processing of vardenafil in the body. The primary source of vardenafil itself is synthetic, with various methods developed for its production, including routes that may inadvertently lead to the formation of N-oxide derivatives as impurities during synthesis or metabolism.
Vardenafil N-oxide falls under the category of organic compounds, specifically classified as an aromatic amine derivative due to its structure, which includes a piperazine moiety. It is also categorized as a pharmaceutical metabolite.
The synthesis of vardenafil generally involves a multi-step process that can lead to the formation of vardenafil N-oxide as a byproduct. The primary synthetic route for vardenafil includes:
The synthesis typically requires various reagents and solvents under controlled conditions to ensure high yields and purity. The process must be carefully monitored to minimize the formation of undesired byproducts such as vardenafil N-oxide.
The molecular weight of vardenafil N-oxide is approximately 440.6 g/mol. Its solubility and stability can vary significantly based on environmental conditions such as pH and temperature.
Vardenafil N-oxide can participate in various chemical reactions typical for amines and N-oxides, including:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts or other reactants that may facilitate or hinder reaction pathways.
Vardenafil N-oxide acts primarily through its interaction with phosphodiesterase type 5 enzymes in a manner similar to vardenafil. It inhibits these enzymes, leading to increased levels of cyclic guanosine monophosphate (cGMP) within cells.
The mechanism involves:
Vardenafil N-oxide is primarily studied for its role as a metabolite of vardenafil, contributing to understanding drug metabolism and pharmacokinetics. Its implications include:
Vardenafil N-oxide, an active metabolite of vardenafil, modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway through selective phosphodiesterase type 5 (PDE5) inhibition. Like its parent compound, Vardenafil N-oxide competitively binds to the catalytic site of PDE5, reducing cGMP hydrolysis. This increases intracellular cGMP concentrations in vascular smooth muscle cells, particularly in the corpus cavernosum. The accumulated cGMP activates protein kinase G (PKG), which phosphorylates downstream targets to decrease cytosolic calcium levels, resulting in smooth muscle relaxation and vasodilation [1] [7].
Table 1: Key Molecular Targets in the NO/cGMP Pathway
Component | Function | Effect of Vardenafil N-oxide |
---|---|---|
PDE5 enzyme | Hydrolyzes cGMP | Competitive inhibition |
cGMP | Second messenger for vasodilation | Increased half-life and concentration |
Protein kinase G (PKG) | Calcium channel regulation | Enhanced activation |
Smooth muscle cells | Vasodilation | Hyperpolarization via K⁺ channel activation |
Notably, Vardenafil N-oxide’s oxidation state may enhance its affinity for PDE5’s heme-binding domain, potentially stabilizing cGMP pools longer than vardenafil under hypoxic conditions (e.g., diabetic erectile dysfunction) [4] [7]. In vitro studies using corpus cavernosal smooth muscle cells (CCSMCs) demonstrate a 1.8-fold greater cGMP accumulation with Vardenafil N-oxide versus equimolar vardenafil after 60 minutes, suggesting pharmacokinetic advantages in pathological states with impaired NO synthesis [2].
Vardenafil N-oxide exhibits clinically relevant synergism with NO-enhancing agents, amplifying cGMP pathway activation beyond additive effects.
Table 2: Synergy Profiles of Vardenafil N-oxide Combinations
Adjuvant Agent | Mechanism | Synergy Metric | Biological Outcome |
---|---|---|---|
Resveratrol | eNOS activation via SIRT1 | 3.2× cGMP elevation | Normalized ICP/MAP in diabetic rats |
Doxorubicin | DNA intercalation | 58% tumor growth inhibition | c-MYC degradation in PC-3 xenografts |
Immune checkpoint inhibitors | PD-L1 downregulation | 40% T-cell infiltration increase | Tumor regression in melanoma models |
Direct in vitro comparisons highlight metabolic superiorities of Vardenafil N-oxide over vardenafil:
Table 3: In Vitro Pharmacodynamic Comparison
Parameter | Vardenafil | Vardenafil N-oxide | Experimental Model |
---|---|---|---|
PDE5 IC₅₀ | 1.2 nM | 0.8 nM* | Human recombinant PDE5 assay |
cGMP half-life | 42 min | 52 min* | Rat CCSMCs |
Endothelium-dependent relaxation | 70% reduction | 50% reduction* | Rat penile arteries (denuded) |
Apoptosis induction (EC₅₀) | 4.1 μM (B-CLL) | 2.5 μM* | Chronic lymphocytic leukemia cells |
*p < 0.05 vs. vardenafil; B-CLL: B-cell chronic lymphocytic leukemia [1] [6] [7]
Structurally, the N-oxide group reduces the compound’s log P (octanol-water partition coefficient) by 0.8 units versus vardenafil, which may limit CNS penetration but enhance vascular tissue selectivity [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: